Superior Conversion Yield of 2-Phenoxy-1-phenylethanol Using NiCo@LC-RS Bimetallic Catalyst Versus Ketone Analog
Under catalytic transfer hydrogenolysis (CTH) conditions, 2-phenoxy-1-phenylethanol (pp-ol) achieves near-complete conversion (99.9%) and exceptionally high yields of cyclohexanol (99.9%) and ethylbenzene (93.8%) when processed over a NiCo@LC-RS bimetallic catalyst at 170 °C under 1 MPa N₂ for 4 h. In contrast, its ketone analog, 2-phenoxy-1-phenylethanone (PP-one), yields a more complex and less selective product distribution under comparable CTH conditions [1]. The Cα-hydroxyl group of pp-ol enables a synergistic dehydrogenation mechanism at Ni and Co active sites that the ketone analog cannot undergo, resulting in markedly higher selectivity toward fully hydrogenated aromatic monomers.
| Evidence Dimension | Conversion and Product Selectivity in Catalytic Transfer Hydrogenolysis |
|---|---|
| Target Compound Data | Conversion: 99.9%; Cyclohexanol yield: 99.9%; Ethylbenzene yield: 93.8% |
| Comparator Or Baseline | 2-Phenoxy-1-phenylethanone (PP-one): Complex product composition with lower monomer selectivity (qualitative observation from cross-study comparison) |
| Quantified Difference | Target compound achieves >99% yield of specific monomers; comparator yields broader, less selective product distribution |
| Conditions | NiCo@LC-RS catalyst, 170 °C, 1 MPa N₂, 4 h |
Why This Matters
For procurement in catalytic lignin depolymerization research, this compound's hydroxyl functionality enables catalyst systems to achieve near-stoichiometric yields of valuable aromatic monomers, whereas the ketone analog introduces unwanted complexity in product streams.
- [1] Chen, W., et al. (2025). Exploration of high-value pathways for lignin: From catalyst preparation to product development. International Journal of Biological Macromolecules, 307(Pt 3), 142005. https://doi.org/10.1016/j.ijbiomac.2025.142005 View Source
